Deps

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

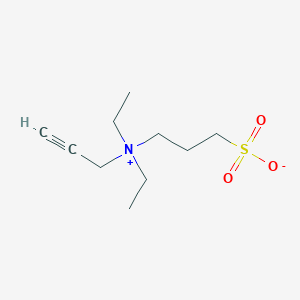

IUPAC Name |

3-[diethyl(prop-2-ynyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3S/c1-4-8-11(5-2,6-3)9-7-10-15(12,13)14/h1H,5-10H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTPJLNSARGBDNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCCS(=O)(=O)[O-])CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501177380 | |

| Record name | 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70155-90-7 | |

| Record name | 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70155-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyn-1-aminium, N,N-diethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501177380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEPS | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling Cellular Responses: An In-depth Technical Guide to Differentially Expressed Proteins

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology and disease pathogenesis, understanding the dynamic changes in the proteome is paramount. Differentially expressed proteins (DEPs), which exhibit significant alterations in abundance under varying conditions, serve as critical indicators of cellular responses to stimuli, disease progression, and therapeutic interventions. This technical guide provides a comprehensive overview of the core concepts, experimental methodologies, and data analysis workflows essential for the identification and interpretation of differentially expressed proteins, empowering researchers to unlock novel biological insights and accelerate drug discovery.

The Core Concept: What are Differentially Expressed Proteins?

Differentially expressed proteins are proteins that show a statistically significant change in their abundance levels when comparing two or more experimental conditions.[1] These conditions can range from disease states versus healthy controls, treated versus untreated cells, or different time points in a biological process. The identification of these proteins is fundamental to understanding the molecular mechanisms underlying a specific phenotype, as changes in protein levels often correlate with alterations in cellular function and signaling pathways. The ultimate goal of differential expression analysis is to identify not just any change, but those that are biologically meaningful and statistically robust.

The significance of studying this compound lies in their potential to serve as:

-

Biomarkers: Proteins that are consistently up- or downregulated in a disease state can be used for diagnosis, prognosis, or as indicators of treatment response.

-

Therapeutic Targets: Proteins that play a causal role in a disease process can be targeted for drug development.

-

Indicators of Cellular Response: Analyzing this compound can reveal how cells respond to a particular drug or environmental stressor, providing insights into mechanisms of action and potential off-target effects.

Experimental Approaches for Quantifying Differentially Expressed Proteins

A variety of powerful techniques are available to identify and quantify differentially expressed proteins. These can be broadly categorized into mass spectrometry-based and antibody-based methods.

Mass Spectrometry-Based Quantitative Proteomics

Mass spectrometry (MS) has become the cornerstone of high-throughput protein quantification, offering unparalleled depth and coverage of the proteome. Several MS-based strategies are employed to determine the relative abundance of thousands of proteins simultaneously.

A generalized workflow for MS-based quantitative proteomics is depicted below:

SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins.

Experimental Protocol: SILAC

| Step | Procedure |

| 1. Cell Culture | Grow two cell populations in parallel. One in "light" medium and the other in "heavy" SILAC medium for at least five cell doublings to ensure complete incorporation of the labeled amino acids. |

| 2. Treatment | Apply the experimental treatment to one of the cell populations. |

| 3. Cell Lysis & Protein Extraction | Harvest and lyse the cells from both populations. |

| 4. Protein Quantification & Mixing | Quantify the total protein concentration in each lysate and mix equal amounts of protein from the "light" and "heavy" samples. |

| 5. Protein Digestion | Digest the mixed protein sample into peptides using an enzyme like trypsin. |

| 6. LC-MS/MS Analysis | Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). |

| 7. Data Analysis | The mass spectrometer detects pairs of "light" and "heavy" peptides. The ratio of the peak intensities of these pairs reflects the relative abundance of the protein in the two original samples. |

TMT is a chemical labeling method that uses isobaric tags to label peptides from different samples. These tags have the same total mass but produce unique reporter ions of different masses upon fragmentation in the mass spectrometer.

Experimental Protocol: TMT

| Step | Procedure |

| 1. Sample Preparation | Extract and quantify protein from each sample. |

| 2. Protein Digestion | Digest the proteins into peptides. |

| 3. Peptide Labeling | Label the peptides from each sample with a different TMT tag. |

| 4. Sample Pooling | Combine the labeled peptide samples into a single mixture. |

| 5. Fractionation (Optional) | For complex samples, fractionate the pooled peptide mixture to reduce complexity. |

| 6. LC-MS/MS Analysis | Analyze the peptide mixture by LC-MS/MS. In the MS1 scan, all isobarically labeled peptides appear as a single peak. In the MS2 scan, the tags are fragmented, releasing reporter ions of different masses. |

| 7. Data Analysis | The relative abundance of a peptide in each sample is determined by the intensity of its corresponding reporter ion. |

LFQ methods compare the abundance of proteins across different samples without the use of isotopic or chemical labels. This is achieved by comparing either the signal intensity of precursor ions or the number of spectra identified for a given protein.

Experimental Protocol: Label-Free Quantification

| Step | Procedure |

| 1. Sample Preparation | Extract and quantify protein from each sample. |

| 2. Protein Digestion | Digest the proteins into peptides. |

| 3. LC-MS/MS Analysis | Analyze each sample separately by LC-MS/MS. |

| 4. Data Analysis | Specialized software is used to align the chromatograms from different runs and compare the peak intensities or spectral counts for each identified peptide/protein across all samples. |

Antibody-Based Methods

Antibody-based methods rely on the specific recognition of a target protein by an antibody. While they are generally not high-throughput, they are excellent for validating the results from MS-based experiments and for quantifying a small number of proteins with high sensitivity and specificity.

Western blotting is a widely used technique to detect and quantify a specific protein in a complex mixture.

Experimental Protocol: Western Blotting

| Step | Procedure |

| 1. Sample Preparation | Extract proteins from cells or tissues. |

| 2. Gel Electrophoresis | Separate the proteins by size using SDS-PAGE. |

| 3. Protein Transfer | Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). |

| 4. Blocking | Block the membrane to prevent non-specific antibody binding. |

| 5. Antibody Incubation | Incubate the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). |

| 6. Detection | Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence). |

| 7. Quantification | Quantify the signal intensity, which is proportional to the amount of the target protein. A loading control (e.g., a housekeeping protein) is used for normalization. |

ELISA is a plate-based assay that is highly sensitive and quantitative for a specific protein.

Experimental Protocol: Sandwich ELISA

| Step | Procedure |

| 1. Coating | Coat the wells of a microplate with a capture antibody specific to the target protein. |

| 2. Blocking | Block the uncoated surfaces of the wells. |

| 3. Sample Incubation | Add the samples to the wells. The target protein will bind to the capture antibody. |

| 4. Detection Antibody | Add a detection antibody that is also specific to the target protein and is conjugated to an enzyme. |

| 5. Substrate Addition | Add a substrate that is converted by the enzyme into a colored or fluorescent product. |

| 6. Measurement | Measure the absorbance or fluorescence, which is proportional to the amount of the target protein in the sample. A standard curve is used for absolute quantification. |

Data Analysis and Interpretation

The analysis of quantitative proteomics data is a multi-step process that requires careful statistical treatment to identify truly differentially expressed proteins.

Statistical Analysis

The primary goal of the statistical analysis is to determine whether the observed changes in protein abundance are statistically significant. Key statistical concepts include:

-

Fold Change: The ratio of protein abundance between two conditions. A common threshold for biological significance is a fold change of >1.5 or <0.67.

-

p-value: The probability of observing a fold change as large or larger than the one measured, assuming there is no real difference between the conditions. A p-value < 0.05 is typically considered statistically significant.

-

False Discovery Rate (FDR): When performing thousands of statistical tests (one for each protein), the probability of obtaining false positives increases. The FDR is the expected proportion of false positives among all the proteins identified as differentially expressed. An FDR < 0.05 is a common cutoff.

Commonly used statistical tests include the t-test (for comparing two groups) and ANOVA (for comparing more than two groups).

Bioinformatics Analysis

Once a list of differentially expressed proteins is generated, bioinformatics tools are used to interpret the biological significance of these changes.

-

Pathway Analysis: Tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) and Reactome are used to identify signaling and metabolic pathways that are enriched with the identified this compound.[1] This helps to understand the functional consequences of the observed proteomic changes.

-

Gene Ontology (GO) Enrichment Analysis: This analysis identifies GO terms (describing biological processes, molecular functions, and cellular components) that are over-represented in the list of this compound.

-

Protein-Protein Interaction (PPI) Network Analysis: Tools like STRING and Cytoscape can be used to visualize the interactions between the identified this compound, revealing functional modules and key regulatory hubs.

Data Presentation: A Case Study

To illustrate the output of a quantitative proteomics experiment, the following table summarizes a selection of differentially expressed proteins identified in the plasma of obese individuals following significant weight loss (Dataset PXD004242).[1] The data highlights proteins that were significantly up- or downregulated after the intervention.

Table 1: Selected Differentially Expressed Plasma Proteins Following Weight Loss

| Protein Accession | Gene Name | Description | Fold Change (Post- vs. Pre-Weight Loss) | p-value |

| P02765 | APOA1 | Apolipoprotein A-I | 1.15 | < 0.001 |

| P04114 | APOA2 | Apolipoprotein A-II | 1.22 | < 0.001 |

| P02649 | APOE | Apolipoprotein E | 1.18 | < 0.001 |

| P01024 | C3 | Complement C3 | 0.88 | < 0.001 |

| P02768 | FGG | Fibrinogen gamma chain | 0.90 | < 0.001 |

| P01009 | A1AT | Alpha-1-antitrypsin | 0.92 | < 0.01 |

| P02787 | TRF | Serotransferrin | 1.08 | < 0.05 |

| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 0.91 | < 0.05 |

| P01023 | C4A/C4B | Complement C4-A/C4-B | 0.85 | < 0.001 |

| P05155 | IC1 | Plasma protease C1 inhibitor | 1.10 | < 0.05 |

Data is illustrative and based on findings from the PXD004242 study. Actual values may vary based on the specific analysis pipeline.

Visualization of Signaling Pathways: The EGFR Signaling Pathway

Differentially expressed proteins often play crucial roles in signaling pathways that regulate cellular processes. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell proliferation, survival, and migration and is frequently dysregulated in cancer. The following diagram illustrates a simplified EGFR signaling cascade, highlighting potential points of regulation by differentially expressed proteins.

In a cancer study, for example, proteins within this pathway, such as RAF, MEK, ERK, PI3K, or AKT, could be identified as being upregulated, leading to increased cell proliferation and survival. Conversely, therapeutic interventions might lead to the downregulation of these same proteins.

Conclusion

The study of differentially expressed proteins is a powerful approach for gaining a deeper understanding of biological systems in both health and disease. The combination of advanced experimental techniques, robust statistical analysis, and insightful bioinformatics interpretation allows researchers to move from large-scale proteomic data to actionable biological knowledge. This guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively design, execute, and interpret studies on differentially expressed proteins, ultimately contributing to the advancement of biomedical research and the development of novel therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Role of Differentially Expressed Proteins (DEPs) in Cancer Progression

Abstract

The progression of cancer is a complex, multi-step process characterized by profound alterations at the molecular level. Among the most significant of these are changes in the proteome, the entire set of proteins expressed by a cell or tissue. Differentially Expressed Proteins (this compound)—proteins found in significantly different amounts between cancerous and normal cells—are central drivers of malignant transformation, tumor growth, and metastasis. These alterations can manifest as the upregulation of oncogenic proteins that promote cell proliferation and survival, or the downregulation of tumor suppressor proteins that normally maintain cellular homeostasis. This technical guide provides a comprehensive overview of the role of this compound in cancer progression, detailing the methodologies used for their identification, their mechanistic contributions to key cancer hallmarks, and their emerging roles as clinical biomarkers and therapeutic targets.

Identification and Quantification of this compound: Experimental Protocols

The discovery of this compound relies heavily on advanced proteomics technologies, primarily centered around mass spectrometry (MS). These methods allow for the large-scale identification and quantification of proteins in complex biological samples like tumor tissues or body fluids.

Core Experimental Workflow

The standard workflow for identifying this compound involves several key stages, from sample preparation to bioinformatic analysis. The choice of methodology is critical and depends on the research question, sample type, and required depth of proteome coverage.

Caption: General Proteomics Workflow for DEP Analysis.

Detailed Methodologies

-

Sample Preparation: Tumor and adjacent normal tissues are collected. Proteins are extracted using lysis buffers containing detergents and protease inhibitors to ensure protein integrity. The total protein concentration is then accurately measured, typically using a bicinchoninic acid (BCA) or Bradford assay, to ensure equal loading for subsequent steps.

-

Protein Digestion: Proteins are denatured, reduced, and alkylated to unfold them. They are then digested into smaller peptides using a sequence-specific protease, most commonly trypsin. This "bottom-up" proteomics approach is more compatible with MS analysis.

-

Peptide Separation and Mass Spectrometry: The complex mixture of peptides is separated by liquid chromatography (LC) based on properties like hydrophobicity. The separated peptides are then ionized (e.g., by electrospray ionization - ESI) and introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan) and then selects specific peptides for fragmentation, measuring the m/z of the fragments (MS/MS scan). This fragmentation pattern provides the amino acid sequence information needed for identification.

-

Protein Identification and Quantification: The acquired MS/MS spectra are matched against a protein sequence database (e.g., UniProt) to identify the corresponding peptides and, by inference, the proteins. Quantification can be label-free, comparing signal intensities of the same peptide across different runs, or label-based (e.g., TMT, SILAC), where stable isotopes are used to tag peptides from different samples, allowing for multiplexed analysis and more precise relative quantification in a single run.

-

Data Analysis: Specialized software (e.g., MaxQuant, DIA-NN, Proteome Discoverer) is used to process the raw MS data. Statistical tests (e.g., t-test or ANOVA) are applied to identify proteins with statistically significant changes in abundance between tumor and normal samples, typically defined by a fold-change threshold and a p-value < 0.05.

Mechanisms of DEP-Driven Cancer Progression

This compound are not mere bystanders; they are active participants in nearly every hallmark of cancer. Their altered expression levels hijack and rewire cellular signaling pathways to promote malignancy.

Upregulated Proteins: Oncogenic Drivers

The overexpression of certain proteins can drive cancer by promoting uncontrolled cell division, enhancing cell motility and invasion, preventing programmed cell death (apoptosis), and stimulating the formation of new blood vessels (angiogenesis).

Table 1: Examples of Upregulated Proteins in Cancer Progression

| Protein Name | Cancer Type(s) | Function & Role in Progression | Citation(s) |

| MMP1 | Papillary Thyroid Cancer | A zinc-dependent endopeptidase that degrades the extracellular matrix (ECM), promoting invasion and dedifferentiation. | |

| NDC80 | Epithelial Ovarian Cancer | A kinetochore complex component. Its upregulation promotes proliferation, invasion, and migration. | |

| CDK1 | Endometrial Cancer | Cyclin-dependent kinase 1. Its upregulation is linked to increased cell proliferation, invasion, and migration. | |

| Notch4 | Lung Adenocarcinoma | A transmembrane receptor. Hypoxia-induced upregulation activates the ERK/JNK/P38 MAPK pathway, promoting proliferation and migration while inhibiting apoptosis. | |

| c-Myc | Multiple Cancers | A transcription factor that regulates ~15% of all genes. Upregulation drives cell cycle progression and malignant transformation. | |

| IMUP | Breast Cancer | Immortalization-upregulated protein. Overexpression is associated with lymph node metastasis and resistance to taxol treatment. | |

| Complement Proteins | Lung Cancer | Components of the complement system. When expressed by cancer cells, they can promote tumor progression and help evade immune responses. |

Downregulated Proteins: Loss of Tumor Suppression

Conversely, the downregulation or complete loss of certain proteins, known as tumor suppressors, is equally crucial for cancer progression. These proteins normally function to repair DNA damage, inhibit cell cycle progression, or induce apoptosis. Their absence removes critical "brakes" on cell growth.

Table 2: Examples of Downregulated Proteins in Cancer Progression

| Protein Name | Cancer Type(s) | Function & Role in Progression | Citation(s) |

| KAI1 (CD82) | Breast, Prostate, Pancreatic, Lung | A metastasis suppressor protein. Its downregulation is strongly correlated with tumor progression and the development of metastasis. | |

| USP20 | Colorectal Cancer | Ubiquitin-specific peptidase 20. Its downregulation is observed in tumors, though paradoxically, its re-expression can increase migration in cell lines, suggesting a complex role. | |

| BCAT2 | Gastric Cancer | Branched-chain amino acid transaminase 2. Downregulation is associated with poor prognosis; its restoration can suppress proliferation. | |

| p53 | Multiple Cancers | A critical tumor suppressor transcription factor ("guardian of the genome"). It is frequently downregulated or mutated, leading to impaired DNA repair and apoptosis. |

Role of this compound in Key Cancer Hallmarks and Signaling Pathways

This compound orchestrate the acquisition of hallmark capabilities that define malignant tumors, primarily through the dysregulation of signaling pathways.

Invasion and Metastasis

Metastasis is the primary cause of cancer-related mortality and is a process heavily reliant on this compound. The metastatic cascade involves local invasion, intravasation into blood or lymphatic vessels, survival in circulation, extravasation at a distant site, and colonization.

Caption: Role of this compound in the Metastatic Cascade.

Key protein changes that facilitate this process include:

-

Epithelial-Mesenchymal Transition (EMT): This process, where stationary epithelial cells gain migratory, mesenchymal properties, is a cornerstone of invasion. It is often driven by the downregulation of cell-adhesion proteins like E-cadherin and the upregulation of mesenchymal markers like Vimentin and transcription factors such as SNAIL and SLUG.

-

ECM Degradation: To invade surrounding tissues, cancer cells must break through the extracellular matrix (ECM). This is accomplished by the upregulation and secretion of proteolytic enzymes, most notably matrix metalloproteinases (MMPs). Upregulated MMPs are a common feature of metastatic cancers.

-

Survival and Homing: Once in the bloodstream, tumor cells must survive shear forces and evade immune destruction, a process enabled by this compound that confer resistance to anoikis (a form of apoptosis that occurs when cells detach from the ECM). Other this compound act as "homing" receptors, guiding the cancer cells to specific distant organs.

Dysregulation of Signaling Pathways

At the core of DEP-driven cancer progression is the aberrant activation or inhibition of intracellular signaling pathways. These networks control cell fate, and their dysregulation provides a sustained drive for growth and survival.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. Upregulation of proteins like Notch4 can lead to constitutive activation of this pathway, promoting continuous cell division and preventing apoptosis.

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, metabolism, and survival. It is one of the most frequently altered signaling axes in human cancers. This compound can activate this pathway at multiple nodes (PI3Kα, mTORC1, mTORC2), leading to uncontrolled protein synthesis and cell growth while inhibiting apoptosis.

-

TGF-β Pathway: Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cancer. In early stages, it can be tumor-suppressive. However, in later stages, cancer cells often co-opt the pathway to promote EMT, invasion, and immunosuppression, frequently through the differential expression of pathway components and targets.

Caption: DEP-Mediated Activation of the MAPK/ERK Pathway.

This compound as Clinical Biomarkers and Therapeutic Targets

The central role of this compound in cancer makes them invaluable tools for clinical oncology.

-

Diagnostic and Prognostic Biomarkers: The unique protein expression profile of a tumor can serve as a "fingerprint." this compound detected in tumor tissue or secreted into body fluids (like blood or urine) can be used for early cancer detection, to predict disease aggressiveness (prognosis), and to monitor for recurrence. For example, reduced expression of KAI1 is associated with poor prognosis and higher metastatic risk in several cancers.

-

Predictive Biomarkers: this compound can predict a patient's likely response to a specific treatment. For instance, the overexpression of HER2 in breast cancer is a predictive biomarker for response to HER2-targeted therapies like trastuzumab. Identifying such this compound is a cornerstone of personalized medicine.

-

Therapeutic Targets: Proteins that are upregulated in cancer and are critical for tumor survival represent prime targets for drug development. The goal is to develop inhibitors that block the function of these oncogenic proteins. Examples include kinase inhibitors that target components of the MAPK and PI3K pathways. Conversely, strategies are also being explored to restore the function of downregulated tumor suppressors.

Conclusion and Future Directions

Differentially expressed proteins are fundamental to the initiation and progression of cancer. They represent the functional output of genetic and epigenetic alterations and are the engines that drive malignant phenotypes. High-throughput proteomics has revolutionized our ability to identify thousands of this compound, providing unprecedented insight into the complex molecular landscape of tumors.

The future of DEP-focused cancer research lies in:

-

Integrative Multi-Omics: Combining proteomics data with genomics, transcriptomics, and metabolomics to build comprehensive models of tumor biology.

-

Single-Cell Proteomics: Analyzing protein expression at the single-cell level to understand the heterogeneity within a tumor, which is a major driver of therapy resistance and metastasis.

-

Targeting Protein Complexes: Moving beyond targeting single proteins to developing drugs that disrupt the protein-protein interactions that are critical for oncogenic signaling complexes.

-

Post-Translational Modifications (PTMs): Deepening the analysis of PTMs like phosphorylation and acetylation, which act as critical regulatory switches on proteins and are profoundly dysregulated in cancer.

By continuing to unravel the complex roles of this compound, the scientific community can pave the way for more precise diagnostics, more effective targeted therapies, and ultimately, improved outcomes for cancer patients.

Identifying Differentially Expressed Proteins (DEPs) in Neurodegenerative Diseases: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core methodologies and key findings related to the identification and analysis of differentially expressed proteins (DEPs) in major neurodegenerative diseases, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS).

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. A crucial aspect of understanding the molecular underpinnings of these devastating disorders lies in identifying proteins that are differentially expressed in affected tissues compared to healthy controls. These this compound can serve as valuable biomarkers for diagnosis and prognosis, and as potential therapeutic targets. This guide details the experimental workflows, key signaling pathways involving this compound, and a summary of significant findings in the field.

Data Presentation: Differentially Expressed Proteins in Neurodegenerative Diseases

The following tables summarize key this compound identified in major neurodegenerative diseases through various proteomic studies.

Table 1: Key Differentially Expressed Proteins in Alzheimer's Disease (AD)

| Protein | Function | Regulation in AD |

| Amyloid Precursor Protein (APP) | Precursor to amyloid-beta (Aβ) peptides | Upregulated |

| Tau (MAPT) | Microtubule-associated protein | Hyperphosphorylated and aggregated |

| Apolipoprotein E (ApoE) | Lipid binding and transport | Allele-dependent risk factor, altered expression |

| Clusterin (CLU) | Chaperone protein involved in Aβ clearance | Upregulated |

| Complement C3 | Component of the complement system | Upregulated |

| VGF | Neuropeptide precursor involved in synaptic plasticity | Downregulated |

| 14-3-3 proteins | Scaffolding proteins in signaling pathways | Altered expression and phosphorylation |

Table 2: Key Differentially Expressed Proteins in Parkinson's Disease (PD)

| Protein | Function | Regulation in PD |

| Alpha-synuclein (SNCA) | Synaptic vesicle trafficking | Aggregated in Lewy bodies[1][2] |

| LRRK2 | Kinase involved in multiple cellular processes | Mutations are a major genetic risk factor[2][3] |

| Parkin (PARK2) | E3 ubiquitin ligase involved in mitophagy | Loss-of-function mutations[1] |

| PINK1 | Mitochondrial serine/threonine-protein kinase | Loss-of-function mutations[2] |

| DJ-1 (PARK7) | Redox-sensitive chaperone and sensor | Mutations associated with early-onset PD[2] |

| UCH-L1 | Ubiquitin C-terminal hydrolase | Downregulated |

| Heat shock protein 70 (HSP70) | Molecular chaperone | Upregulated |

Table 3: Key Differentially Expressed Proteins in Huntington's Disease (HD)

| Protein | Function | Regulation in HD |

| Huntingtin (HTT) | Scaffolding protein with multiple functions | Mutant form with polyglutamine expansion[4][5] |

| DARPP-32 (PPP1R1B) | Dopamine and cAMP-regulated neuronal phosphoprotein | Downregulated[5][6] |

| PDE10A | Phosphodiesterase | Downregulated[5][6] |

| Caspase-6 | Protease involved in apoptosis | Activated, cleaves mutant HTT |

| BDNF | Brain-Derived Neurotrophic Factor | Transcription is repressed[7] |

| HAP1 | Huntingtin-Associated Protein 1 | Interacts with mutant HTT[4] |

| Vimentin (VIM) | Intermediate filament protein | Increased with disease progression[8] |

Table 4: Key Differentially Expressed Proteins in Amyotrophic Lateral Sclerosis (ALS)

| Protein | Function | Regulation in ALS |

| Superoxide dismutase 1 (SOD1) | Antioxidant enzyme | Mutations lead to misfolding and aggregation[9] |

| TDP-43 (TARDBP) | RNA/DNA binding protein | Cytoplasmic aggregation and nuclear clearance[10] |

| FUS | RNA binding protein | Cytoplasmic mislocalization and aggregation[10][11] |

| C9orf72 | Guanine nucleotide exchange factor | Hexanucleotide repeat expansion[9][12] |

| Ubiquilin-2 | Involved in protein degradation | Mutations and aggregation |

| Optineurin | Role in autophagy and inflammation | Mutations and aggregation[12] |

| Profilin 1 | Actin-binding protein | Mutations lead to aggregation |

Experimental Protocols

Protein Extraction from Brain Tissue

A crucial first step for most proteomic analyses is the efficient extraction of proteins from complex brain tissue.

Methodology:

-

Tissue Homogenization: Snap-frozen brain tissue is weighed and homogenized on ice in a lysis buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors to prevent protein degradation.[13] The buffer to tissue ratio is typically 10:1 (e.g., 400 µL for 40 mg of tissue).[13]

-

Sonication: To ensure complete cell lysis and shearing of nucleic acids, the homogenate is sonicated on ice. This is often performed in short bursts (e.g., three times for 15 seconds each) to prevent overheating of the sample.[13]

-

Centrifugation: The lysate is then centrifuged at high speed (e.g., 6000 x g for 10 minutes at 4°C) to pellet cell debris, nuclei, and other insoluble components.[13]

-

Supernatant Collection: The resulting supernatant, which contains the soluble protein fraction, is carefully collected.

-

Protein Quantification: The total protein concentration in the supernatant is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is essential for ensuring equal loading of protein amounts in subsequent analyses.

-

Storage: Protein extracts are aliquoted and can be stored at -80°C for long-term use.

Mass Spectrometry-Based Proteomics for DEP Identification

Mass spectrometry (MS) is a powerful technique for identifying and quantifying thousands of proteins in a complex biological sample.[6][14] Two common quantitative approaches are label-free quantification and isobaric labeling (e.g., Tandem Mass Tags, TMT).[15][16][17]

Methodology for Label-Free Quantification (LFQ):

-

In-solution Digestion: Proteins in the extracted samples are denatured, reduced, alkylated, and then digested into smaller peptides, typically using the enzyme trypsin.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography based on hydrophobicity and then introduced into the mass spectrometer. The mass spectrometer acquires mass spectra of the intact peptides (MS1 scan) and then selects the most abundant peptides for fragmentation and analysis of the fragment ions (MS2 or tandem MS scan).[14]

-

Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the peptides. The abundance of each peptide is determined by the area under the curve of its corresponding peak in the MS1 scan.[18] Protein abundance is then inferred from the abundances of its constituent peptides.

-

Statistical Analysis: After normalization to account for variations in sample loading and instrument performance, statistical tests (e.g., t-test or ANOVA) are applied to identify proteins with significantly different abundances between experimental groups.[19]

Methodology for Tandem Mass Tag (TMT) Labeling:

-

Sample Preparation and Digestion: Similar to LFQ, proteins from each sample are extracted and digested into peptides.

-

Isobaric Labeling: Each peptide sample is labeled with a different TMT reagent. TMT reagents have the same total mass but differ in the mass of a "reporter ion" that is released upon fragmentation in the mass spectrometer.[20] This allows for the simultaneous analysis of multiple samples (e.g., up to 27-plex) in a single LC-MS/MS run.

-

Sample Pooling: The labeled peptide samples are combined into a single mixture.

-

LC-MS/MS Analysis: The pooled sample is analyzed by LC-MS/MS. During the MS/MS scan, along with fragment ions used for peptide identification, the reporter ions are released.

-

Quantification and Data Analysis: The relative abundance of a peptide in each of the original samples is determined by the relative intensities of its corresponding reporter ions in the MS/MS spectrum. This approach reduces variability between runs and allows for higher throughput.[17]

Western Blotting for DEP Validation

Western blotting is a widely used technique to validate the differential expression of specific proteins identified through mass spectrometry or other discovery-based methods.[21]

Methodology:

-

Sample Preparation: Protein extracts are mixed with a loading buffer containing SDS and a reducing agent, and then boiled to denature the proteins.[13]

-

Gel Electrophoresis (SDS-PAGE): The denatured protein samples are loaded onto a polyacrylamide gel and separated by size using an electric field.[22] A molecular weight marker is run alongside the samples to estimate the size of the target protein.[23]

-

Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).[22]

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.[22]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein.

-

Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.

-

Detection: A chemiluminescent or fluorescent substrate is added to the membrane. The enzyme on the secondary antibody catalyzes a reaction that produces light, which can be detected on X-ray film or with a digital imager.[21]

-

Analysis: The intensity of the band corresponding to the target protein is quantified and normalized to a loading control protein (e.g., GAPDH or beta-actin) to correct for variations in protein loading.[23]

Mandatory Visualizations

Signaling Pathways

dot digraph "Alzheimer's Disease Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes APP [label="APP", fillcolor="#FBBC05", fontcolor="#202124"]; Abeta [label="Amyloid-beta\n(Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Tau [label="Tau", fillcolor="#FBBC05", fontcolor="#202124"]; pTau [label="Hyperphosphorylated\nTau (pTau)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SynapticDysfunction [label="Synaptic Dysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronalDeath [label="Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CREB_signaling [label="cAMP-PKA-CREB\nSignaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BDNF_expression [label="BDNF Expression", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges APP -> Abeta [label=" Cleavage"]; Abeta -> Neuroinflammation; Abeta -> pTau [label=" Promotes"]; Tau -> pTau [label=" Hyperphosphorylation"]; pTau -> SynapticDysfunction; SynapticDysfunction -> NeuronalDeath; Neuroinflammation -> NeuronalDeath; CREB_signaling -> BDNF_expression [label=" Activates"]; Abeta -> CREB_signaling [label=" Inhibits", color="#EA4335"]; BDNF_expression -> SynapticDysfunction [label=" Protects against", style=dashed, color="#34A853"]; } caption: "Key Dysregulated Signaling in Alzheimer's Disease."

dot digraph "Parkinson's Disease Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes MitochondrialDamage [label="Mitochondrial\nDamage", fillcolor="#FBBC05", fontcolor="#202124"]; PINK1 [label="PINK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Parkin [label="Parkin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitophagy [label="Mitophagy", fillcolor="#34A853", fontcolor="#FFFFFF"]; AlphaSynuclein [label="α-synuclein\nMonomer", fillcolor="#FBBC05", fontcolor="#202124"]; AlphaSynucleinAgg [label="α-synuclein\nAggregates\n(Lewy Bodies)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DopaminergicNeuron [label="Dopaminergic\nNeuron", fillcolor="#F1F3F4", fontcolor="#202124"]; NeuronDeath [label="Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative Stress", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges MitochondrialDamage -> PINK1 [label=" Accumulation on\nMitochondria"]; PINK1 -> Parkin [label=" Recruits &\nActivates"]; Parkin -> Mitophagy [label=" Initiates"]; Mitophagy -> DopaminergicNeuron [label=" Protects", style=dashed, color="#34A853"]; AlphaSynuclein -> AlphaSynucleinAgg [label=" Aggregation"]; AlphaSynucleinAgg -> MitochondrialDamage [label=" Induces"]; AlphaSynucleinAgg -> OxidativeStress [label=" Induces"]; OxidativeStress -> DopaminergicNeuron [label=" Damages"]; DopaminergicNeuron -> NeuronDeath; } caption: "Mitochondrial Dysfunction and α-synuclein Aggregation in Parkinson's Disease."

dot digraph "Huntington's Disease Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes mHTT [label="Mutant Huntingtin\n(mHTT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BDNF_Transcription [label="BDNF\nTranscription", fillcolor="#4285F4", fontcolor="#FFFFFF"]; BDNF_Transport [label="BDNF Axonal\nTransport", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NeuronalSurvival [label="Neuronal\nSurvival", fillcolor="#34A853", fontcolor="#FFFFFF"]; TranscriptionalDysregulation [label="Transcriptional\nDysregulation", fillcolor="#FBBC05", fontcolor="#202124"]; ProteasomeImpairment [label="Proteasome\nImpairment", fillcolor="#FBBC05", fontcolor="#202124"]; MitochondrialDysfunction [label="Mitochondrial\nDysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; NeuronalDeath [label="Neuronal Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges mHTT -> TranscriptionalDysregulation [label=" Causes"]; mHTT -> ProteasomeImpairment [label=" Causes"]; mHTT -> MitochondrialDysfunction [label=" Causes"]; mHTT -> BDNF_Transcription [label=" Represses", color="#EA4335"]; mHTT -> BDNF_Transport [label=" Impairs", color="#EA4335"]; BDNF_Transcription -> BDNF_Transport; BDNF_Transport -> NeuronalSurvival [label=" Promotes"]; TranscriptionalDysregulation -> NeuronalDeath; ProteasomeImpairment -> NeuronalDeath; MitochondrialDysfunction -> NeuronalDeath; NeuronalSurvival -> NeuronalDeath [label=" Prevents", style=dashed, color="#34A853"]; } caption: "Pathogenic Mechanisms of Mutant Huntingtin (mHTT) in Huntington's Disease."

dot digraph "ALS Signaling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes Mutations [label="Gene Mutations\n(SOD1, C9orf72, TDP-43, FUS)", fillcolor="#FBBC05", fontcolor="#202124"]; ProteinAgg [label="Protein\nAggregation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RNAMetabolism [label="Aberrant RNA\nMetabolism", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AutophagyDefects [label="Autophagy\nDefects", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MitoDysfunction [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidativeStress [label="Oxidative\nStress", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuroinflammation [label="Neuroinflammation", fillcolor="#F1F3F4", fontcolor="#202124"]; MotorNeuronDeath [label="Motor Neuron\nDeath", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Mutations -> ProteinAgg; Mutations -> RNAMetabolism; Mutations -> AutophagyDefects; ProteinAgg -> MitoDysfunction; RNAMetabolism -> ProteinAgg; AutophagyDefects -> ProteinAgg [label=" Fails to clear"]; MitoDysfunction -> OxidativeStress; ProteinAgg -> Neuroinflammation; OxidativeStress -> MotorNeuronDeath; Neuroinflammation -> MotorNeuronDeath; } caption: "Converging Pathogenic Pathways in Amyotrophic Lateral Sclerosis (ALS)."

Experimental Workflows

dot digraph "DEP_Identification_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes start [label="Brain Tissue Samples\n(Disease vs. Control)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Protein Extraction\nand Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms [label="Mass Spectrometry\n(LC-MS/MS)", fillcolor="#FBBC05", fontcolor="#202124"]; data_analysis [label="Data Analysis and\nStatistical Testing", fillcolor="#FBBC05", fontcolor="#202124"]; dep_list [label="List of Differentially\nExpressed Proteins (this compound)", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Validation\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pathway_analysis [label="Bioinformatics\n(Pathway Analysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="Biomarker/Target\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> extraction; extraction -> ms; ms -> data_analysis; data_analysis -> dep_list; dep_list -> validation; dep_list -> pathway_analysis; validation -> end; pathway_analysis -> end; } caption: "General Workflow for DEP Identification and Analysis."

dot digraph "Western_Blot_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

// Nodes sample_prep [label="Sample Prep\n(Lysis, Denaturation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="SDS-PAGE\n(Size Separation)", fillcolor="#FBBC05", fontcolor="#202124"]; transfer [label="Protein Transfer\n(to Membrane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; probing [label="Antibody Probing\n(Primary & Secondary)", fillcolor="#FBBC05", fontcolor="#202124"]; detection [label="Detection\n(Chemiluminescence/\nFluorescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Analysis and\nQuantification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges sample_prep -> sds_page; sds_page -> transfer; transfer -> blocking; blocking -> probing; probing -> detection; detection -> analysis; } caption: "Step-by-step Western Blotting Workflow."

Conclusion

The identification of this compound in neurodegenerative diseases is a rapidly evolving field that holds immense promise for advancing our understanding of disease mechanisms and for the development of novel diagnostics and therapeutics. The integration of advanced proteomic technologies with robust validation methods and sophisticated bioinformatic analyses is crucial for translating these findings into clinical applications. This guide provides a foundational framework for researchers and professionals engaged in this critical area of research.

References

- 1. Parkinson Disease Signaling Pathways, Molecular Mechanisms, and Potential Therapeutic Strategies: A Comprehensive Review [mdpi.com]

- 2. Parkinson's disease pathway | Abcam [abcam.com]

- 3. A pathway to Parkinson’s disease | eLife Science Digests | eLife [elifesciences.org]

- 4. [Huntington's disease: intracellular signaling pathways and neuronal death] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taming the Huntington’s Disease Proteome: What Have We Learned? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taming the Huntington's Disease Proteome: What Have We Learned? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | Key Disease Mechanisms Linked to Amyotrophic Lateral Sclerosis in Spinal Cord Motor Neurons [frontiersin.org]

- 10. Molecular and Cellular Mechanisms Affected in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alsnewstoday.com [alsnewstoday.com]

- 12. Dysregulated molecular pathways in amyotrophic lateral sclerosis–frontotemporal dementia spectrum disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western blot protocol for detecting ATP10B in mouse/rat brain [protocols.io]

- 14. Proteomics of Human Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. New label-free methods for protein relative quantification applied to the investigation of an animal model of Huntington Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Label-Free Quantitative LC-MS Proteomics of Alzheimer’s Disease and Normally Aged Human Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 21. Quantification of Protein in Brain Tissue by Western Immunoblot Analysis | Springer Nature Experiments [experiments.springernature.com]

- 22. Western blot protocol | Abcam [abcam.com]

- 23. pubcompare.ai [pubcompare.ai]

An In-Depth Technical Guide to the Core of Protein Expression Regulation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental mechanisms governing protein expression, the experimental techniques used to study these processes, and the key signaling pathways that orchestrate cellular responses.

The Central Dogma: Core Principles of Protein Expression

Protein expression is the process by which genetic information encoded in DNA is used to synthesize proteins. This fundamental process is primarily governed by the central dogma of molecular biology, which outlines the flow of genetic information from DNA to RNA to protein. Regulation of this process can occur at multiple stages, allowing cells to control the quantity and function of proteins with precision.

The Power of Proteomics: A Technical Guide to Differentially Expressed Proteins (DEPs) as Biomarkers for Disease Diagnosis

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive, specific, and reliable biomarkers is a cornerstone of modern medicine. The ability to detect diseases at their earliest stages, predict patient outcomes, and monitor therapeutic responses is critical for improving healthcare. Differentially expressed proteins (DEPs), which are proteins found in different abundances between two or more biological states (e.g., healthy vs. diseased), have emerged as a powerful class of biomarkers. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of this compound in disease diagnosis, tailored for professionals in research and drug development.

Core Concepts: The Significance of Differential Protein Expression

Changes in the proteome, the complete set of proteins expressed by an organism, are often a direct reflection of physiological and pathological processes. Unlike the relatively static genome, the proteome is dynamic and responds to both internal and external stimuli. This dynamism makes proteins ideal candidates for biomarkers that can provide real-time information about a patient's health status.

The fundamental principle behind using this compound as biomarkers is that the transition from a healthy to a diseased state is accompanied by characteristic changes in the expression levels of specific proteins. These changes can be causative, consequential, or adaptive to the disease process. By identifying and quantifying these this compound, researchers can gain insights into disease mechanisms, identify potential therapeutic targets, and develop novel diagnostic tools.

Methodologies for Discovering and Quantifying this compound

The identification and quantification of this compound rely on a suite of advanced proteomic technologies. The choice of methodology depends on the research question, sample type, and desired level of sensitivity and throughput. Here, we detail the key experimental protocols.

Two-Dimensional Difference Gel Electrophoresis (2D-DIGE)

2D-DIGE is a powerful technique for comparing protein expression levels across multiple samples simultaneously on the same gel, minimizing inter-gel variability.

Detailed Experimental Protocol:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable lysis buffer (e.g., DIGE buffer containing urea, thiourea, CHAPS, and Tris).

-

Sonicate the samples to ensure complete cell disruption and solubilization of proteins.

-

Centrifuge the lysate to pellet cellular debris.

-

Quantify the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford or BCA assay).

-

-

Protein Labeling with Fluorescent Dyes:

-

Typically, two samples are labeled with different fluorescent dyes (e.g., Cy3 and Cy5), and a pooled internal standard (a mix of all samples) is labeled with a third dye (e.g., Cy2).[1]

-

The labeling reaction is performed by incubating a specific amount of protein (e.g., 50 µg) with the dye for a defined period (e.g., 30 minutes on ice in the dark).

-

The reaction is quenched by adding a quenching solution (e.g., lysine).

-

-

First Dimension: Isoelectric Focusing (IEF):

-

The labeled protein samples are mixed and applied to an Immobilized pH Gradient (IPG) strip.

-

Rehydrate the IPG strip with the sample mixture for several hours.

-

Perform IEF using a programmed voltage gradient to separate proteins based on their isoelectric point (pI). A typical program might involve a low voltage step (e.g., 250V for 20 minutes) followed by a ramp up to a higher voltage (e.g., 8000V).[2]

-

-

Second Dimension: SDS-PAGE:

-

Equilibrate the focused IPG strip in an equilibration buffer containing SDS and DTT, followed by a second equilibration step with iodoacetamide.

-

Place the equilibrated IPG strip onto a polyacrylamide gel.

-

Run the second dimension electrophoresis to separate proteins based on their molecular weight. A typical protocol starts with a low voltage (e.g., 50V for 15-20 minutes) and then increases to a maximum voltage (e.g., 200V).[2]

-

-

Image Acquisition and Analysis:

-

Scan the gel at different wavelengths to detect the signals from each fluorescent dye.

-

Use specialized software to co-detect and quantify the protein spots across the different channels.

-

Normalize the spot intensities to the internal standard to accurately determine the fold change in protein expression between samples.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the cornerstone of modern proteomics due to its high sensitivity, accuracy, and throughput. It can be used in both label-free and label-based quantitative approaches.

Detailed Experimental Protocol for a Typical Bottom-Up Proteomics Workflow:

-

Sample Preparation and Protein Digestion:

-

Deplete highly abundant proteins from serum or plasma samples using immunoaffinity columns to enhance the detection of lower abundance proteins.

-

Denature the proteins using agents like urea or SDS.

-

Reduce the disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

-

Digest the proteins into smaller peptides using a specific protease, most commonly trypsin, which cleaves after lysine and arginine residues.

-

-

Peptide Separation by Liquid Chromatography:

-

Load the peptide mixture onto a reversed-phase liquid chromatography column (e.g., a C18 column).

-

Elute the peptides using a gradient of increasing organic solvent concentration (e.g., acetonitrile) over a defined period (e.g., a 60-minute gradient from 2% to 40% acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).

-

MS1 Scan: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the intact peptide ions.

-

MS2 Scan (Tandem MS): The most intense peptide ions from the MS1 scan are selected for fragmentation (e.g., by collision-induced dissociation - CID). The m/z ratios of the resulting fragment ions are then measured.

-

-

Data Analysis:

-

The MS2 spectra are searched against a protein sequence database to identify the corresponding peptides.

-

For label-free quantification, the relative abundance of a peptide is determined by the area under the curve of its MS1 peak.

-

For label-based quantification (e.g., SILAC, iTRAQ, TMT), the relative abundance is determined from the reporter ions in the MS2 spectra.

-

Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a popular chemical labeling method that allows for the simultaneous quantification of proteins in multiple samples.

Detailed Experimental Protocol:

-

Protein Digestion:

-

Prepare protein lysates from different samples as described for LC-MS/MS.

-

Digest equal amounts of protein from each sample with trypsin.

-

-

iTRAQ Labeling:

-

Each peptide digest is labeled with a different iTRAQ reagent. iTRAQ reagents consist of a reporter group with a unique mass, a balancer group, and a peptide-reactive group.

-

The labeling reaction is typically carried out for a specific duration (e.g., 2 hours at room temperature).

-

-

Sample Pooling and Fractionation:

-

After labeling, the samples are combined into a single mixture.

-

The pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) chromatography to reduce sample complexity before LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Each fraction is analyzed by LC-MS/MS.

-

In the MS2 spectra, along with the fragment ions used for peptide identification, the reporter ions are released.

-

-

Data Analysis:

-

The relative abundance of a peptide in each of the original samples is determined by the relative intensities of the corresponding reporter ions in the MS2 spectrum.[3]

-

Quantitative Data Presentation

The following tables summarize quantitative data for this compound identified as potential biomarkers in various diseases.

Table 1: Differentially Expressed Proteins in Breast Cancer

| Protein | Regulation in ER-Negative vs. ER-Positive | Fold Change | p-value | Reference |

| α-enolase | Up-regulated | - | <0.05 | [4] |

| GSTP | Up-regulated | - | <0.05 | [4] |

| Calreticulin | Up-regulated | - | <0.05 | [4] |

| Nucleolin | Up-regulated | - | <0.05 | [4] |

| Decorin | Down-regulated | - | <0.05 | [4] |

| Mimecan | Down-regulated | - | <0.05 | [4] |

| BAG6 | Overexpressed in cancer cell lines | >1.5 | <0.05 | [5] |

| DDX39 | Overexpressed in cancer cell lines | >1.5 | <0.05 | [5] |

| ANXA8 | Overexpressed in cancer cell lines | >1.5 | <0.05 | [5] |

| COX4 | Overexpressed in cancer cell lines | >1.5 | <0.05 | [5] |

ER: Estrogen Receptor

Table 2: Protein Biomarkers in Cardiovascular Disease

| Biomarker | Condition | Hazard Ratio (95% CI) | p-value | Reference |

| Troponin | Congestive Heart Failure | 3.37 (1.39-8.14) | <0.01 | [6] |

| BNP | Congestive Heart Failure | 3.23 (1.45-7.23) | <0.01 | [6] |

| Troponin | Acute Myocardial Infarction/Ischemic Heart Disease | 1.63 (1.10-2.41) | <0.05 | [6] |

| BNP | Stroke | 1.75 (1.06-2.88) | <0.05 | [6] |

BNP: B-type Natriuretic Peptide

Table 3: Differentially Expressed Genes/Proteins in Alzheimer's Disease

| Gene/Protein | Regulation in AD vs. Control | Fold Change | Adjusted p-value | Brain Region | Reference |

| OLR1 | Up-regulated | >1.2 | <0.05 | Superior Temporal Gyrus | [7] |

| CDK2AP1 | Up-regulated | >1.2 | <0.05 | Superior Temporal Gyrus | [7] |

AD: Alzheimer's Disease

Visualization of Key Pathways and Workflows

Visualizing complex biological pathways and experimental workflows is crucial for understanding the relationships between different components. The following diagrams were generated using Graphviz (DOT language).

Experimental Workflow for DEP Biomarker Discovery

Caption: A generic workflow for the discovery and validation of DEP biomarkers.

EGFR Signaling Pathway

References

- 1. youtube.com [youtube.com]

- 2. pnas.org [pnas.org]

- 3. iTRAQ Quantitative Proteomic Technique | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Breast Cancer Proteomics – Differences in Protein Expression between Estrogen Receptor-Positive and -Negative Tumors Identified by Tandem Mass Tag Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of the protein expression profiles of breast cancer cell lines by quantitative proteomics using iTRAQ labelling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openheart.bmj.com [openheart.bmj.com]

- 7. Differentially expressed genes in Alzheimer’s disease highlighting the roles of microglia genes including OLR1 and astrocyte gene CDK2AP1 - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Cellular Responses: A Technical Guide to Protein Differential Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate symphony of cellular function is orchestrated by proteins. Understanding how the levels of these crucial molecules change in response to stimuli, disease, or therapeutic intervention is fundamental to advancing biological research and drug development. This guide delves into the core concepts of protein differential expression, providing a technical overview of key methodologies, data interpretation, and their application in unraveling complex biological systems. Differential protein expression analysis is a powerful tool used to compare the abundance of proteins between different biological samples, thereby identifying proteins that are up- or down-regulated in various conditions.[1][2] This approach offers profound insights into cellular processes and disease mechanisms.[1]

Core Methodologies for Quantifying Protein Expression

The accurate quantification of protein abundance is the cornerstone of differential expression studies. Several techniques, each with its own advantages and limitations, are employed to achieve this. The primary methods can be broadly categorized into gel-based, mass spectrometry-based, and antibody-based approaches.

Two-Dimensional Gel Electrophoresis (2D-GE)

One of the classical methods for separating complex protein mixtures is 2D-GE.[3][4] This technique separates proteins in the first dimension based on their isoelectric point (pI) and in the second dimension by their molecular weight.[3][5] Although powerful for visualizing global protein changes, 2D-GE can be labor-intensive and may have limitations in detecting low-abundance proteins.

Mass Spectrometry (MS)-Based Proteomics

Mass spectrometry has revolutionized proteomics by enabling high-throughput and sensitive quantification of thousands of proteins in a single experiment.[6] Two primary quantitative strategies dominate the field: label-free quantification and stable isotope labeling.

Label-Free Quantification (LFQ): As the name suggests, this method does not require isotopic labeling of proteins.[7] Instead, it relies on either measuring the signal intensity of peptides (intensity-based) or counting the number of fragmentation spectra (spectral counting) to determine relative protein abundance.[7] LFQ is cost-effective and has a simpler workflow, making it suitable for a wide range of sample types.[7][8]

Stable Isotope Labeling: These methods involve the incorporation of stable isotopes into proteins, creating "heavy" and "light" versions that can be distinguished by the mass spectrometer. This allows for more precise relative quantification as samples to be compared are mixed early in the workflow, minimizing experimental variability.

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are metabolically labeled by growing them in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., arginine and lysine).[9][10][11] After a sufficient number of cell divisions, all proteins in the "heavy" population will incorporate the heavy amino acids.[9] The samples are then combined, processed, and analyzed by MS. The ratio of the intensities of the heavy and light peptides provides a direct measure of the relative protein abundance.[9]

-

Isobaric Tagging (TMT and iTRAQ): Isobaric tags are chemical labels that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer.[12] These tags allow for the simultaneous analysis of multiple samples (multiplexing), increasing throughput.[12]

Antibody-Based Methods

Antibody-based techniques are highly specific and sensitive for detecting and quantifying target proteins.

Western Blotting: This widely used technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting a specific protein using an antibody.[13][14][15] While traditionally considered semi-quantitative, with careful optimization and normalization, Western blotting can provide quantitative data on protein expression changes.[13][16]

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a plate-based assay that is highly sensitive and specific for quantifying a single protein in a complex sample. It is often used to validate findings from large-scale proteomic studies.

Quantitative Data Summary

| Technique | Principle | Throughput | Sensitivity | Sample Types | Advantages | Limitations |

| 2D-GE | Separation by pI and molecular weight | Low | Moderate | Cells, Tissues, Fluids | Visualizes global protein changes, detects PTMs | Labor-intensive, poor for low-abundance proteins, gel-to-gel variability |

| Label-Free MS | Peptide intensity or spectral counting | High | High | Cells, Tissues, Fluids | Cost-effective, simple workflow, no limit on sample number[8] | Requires robust data analysis, susceptible to run-to-run variation |

| SILAC | Metabolic labeling with heavy amino acids | High | High | Cultured cells | High accuracy and precision, multiplexing (up to 3 states) | Limited to metabolically active cells, costly reagents |

| Isobaric Tagging | Chemical labeling with isobaric tags | High | High | Cells, Tissues, Fluids | High multiplexing capability (up to 18-plex), increased throughput | Can suffer from co-isolation interference, costly reagents |

| Western Blot | Antibody-based detection of a specific protein | Low | High | Cells, Tissues, Fluids | High specificity, validation of MS data | Low throughput, semi-quantitative without rigorous optimization[16] |

| ELISA | Antibody-based capture and detection | High | Very High | Cells, Tissues, Fluids | Highly sensitive and specific, high throughput for single targets | Limited to one protein per assay, requires specific antibody pairs |

Experimental Protocols

General Mass Spectrometry-Based Proteomics Workflow

A typical workflow for a mass spectrometry-based differential expression experiment involves several key steps.[17]

Caption: General workflow for mass spectrometry-based proteomics.

1. Protein Extraction: Cells or tissues are lysed to release their protein content. 2. Protein Digestion: Proteins are enzymatically digested, typically with trypsin, into smaller peptides.[6] 3. Isotopic Labeling (for labeling methods): Peptides or proteins are labeled with stable isotopes. 4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).[6] 5. Data Analysis: The acquired spectra are searched against a protein sequence database to identify the peptides and, by inference, the proteins.[6] Quantification is then performed based on the chosen method (LFQ, SILAC, etc.). 6. Statistical Analysis: Statistical tests are applied to identify proteins that show significant changes in abundance between the experimental groups.[18]

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol

Caption: Experimental workflow for a SILAC experiment.

-

Cell Culture: Two populations of cells are cultured in media that are identical except for the isotopic composition of specific amino acids (e.g., arginine and lysine). One medium contains the "light" (natural abundance) amino acids, while the other contains "heavy" stable isotope-labeled amino acids.[11]

-

Metabolic Labeling: Cells are grown for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into their proteomes.[10]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Mixing: The cells are lysed, and equal amounts of protein from the "light" and "heavy" lysates are combined.[11]

-

Protein Digestion: The combined protein mixture is digested into peptides.

-

LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.

-

Quantification: The relative abundance of a protein is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.[9]

Western Blot Protocol

-

Sample Preparation: Proteins are extracted from cells or tissues.

-

Gel Electrophoresis: The protein mixture is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[13][15]

-

Blocking: The membrane is incubated with a blocking agent (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.[13]

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically binds to the protein of interest.

-

Secondary Antibody Incubation: The membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.

-

Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence or color).[13]

-

Analysis: The intensity of the signal, which corresponds to the amount of protein, is quantified using densitometry.[13]

Signaling Pathway Analysis

Changes in protein expression are often linked to alterations in cellular signaling pathways. Identifying which pathways are affected can provide crucial insights into the biological response to a given stimulus.

A common example is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival. Differential expression of proteins within this pathway can indicate its activation or inhibition.

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Applications in Drug Development

The study of differential protein expression is integral to the drug development pipeline.[19]

-

Target Identification and Validation: Proteomics can identify proteins that are differentially expressed in disease states, highlighting potential therapeutic targets.[19]

-

Biomarker Discovery: Proteins that are differentially expressed in response to a disease or drug treatment can serve as biomarkers for diagnosis, prognosis, or monitoring treatment efficacy and toxicity.[19]

-

Mechanism of Action Studies: Understanding how a drug candidate alters the proteome can elucidate its mechanism of action.[19]

-

Pharmacodynamics: Differential protein expression can be used to assess the physiological response to a drug over time.

Conclusion

The analysis of differential protein expression is a powerful and indispensable tool in modern biological research and drug development. The choice of methodology depends on the specific research question, sample type, and available resources. From the global profiling capabilities of mass spectrometry to the targeted validation by antibody-based methods, these techniques provide a multi-faceted approach to understanding the dynamic nature of the proteome. As technologies continue to advance, the depth and breadth of our understanding of cellular function and disease will undoubtedly expand, paving the way for novel therapeutic strategies.

References

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. Differential protein analysis: Significance and symbolism [wisdomlib.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Label-Free Protein Quantification Methods: Advantages and Limitations | MtoZ Biolabs [mtoz-biolabs.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. Differential Protein Expression Analysis | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]

- 11. youtube.com [youtube.com]

- 12. Protein Differential/Expression Analysis | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 13. Experiment-4 : Densitometric analysis of proteins on western blots (Theory) : Clinical Proteomics Remote Triggering Virtual Laboratory : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. Protein Expression Analysis by Western Blot and Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular biology - Wikipedia [en.wikipedia.org]

- 16. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 17. youtube.com [youtube.com]

- 18. Statistical Analysis of Differentially Expressed Proteins: How to Know Which One is the Most Significant | MtoZ Biolabs [mtoz-biolabs.com]

- 19. researchgate.net [researchgate.net]

Unraveling the Message: A Technical Guide to Elucidating the Function of Upregulated Proteins in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract